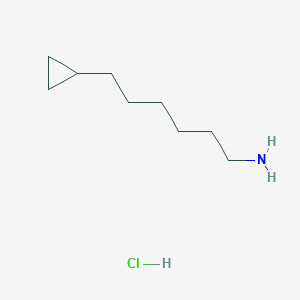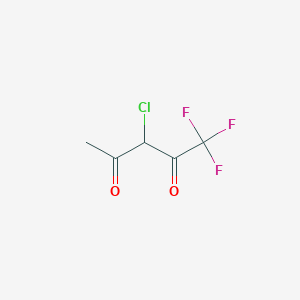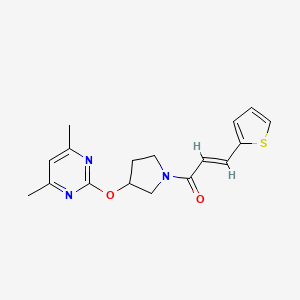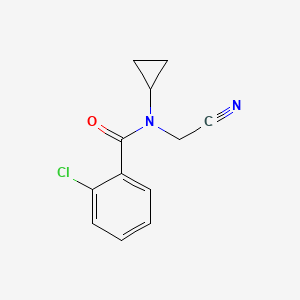![molecular formula C20H14F3N3O4 B2442297 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate CAS No. 1209318-27-3](/img/structure/B2442297.png)
2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyridine ring, which significantly influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinemethanol with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to specific targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
- 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
- 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone
- 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone
Comparison: Compared to similar compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
bis(pyridin-4-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-9-16(18(27)29-11-13-1-5-24-6-2-13)26-17(10-15)19(28)30-12-14-3-7-25-8-4-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRHRQEGLWQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride](/img/structure/B2442218.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2442221.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)



![ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2442234.png)


